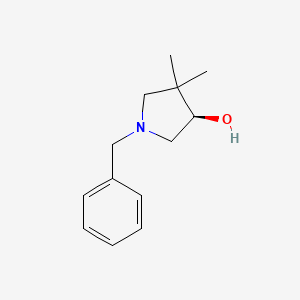

(R)-1-Benzyl-4,4-dimethylpyrrolidin-3-ol

Description

(R)-1-Benzyl-4,4-dimethylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a benzyl group at the N1 position, two methyl groups at the C4 position, and a hydroxyl group at the C3 position (CAS: 1186299-10-4) . Its stereochemistry (R-configuration at C3) and sterically hindered structure due to the 4,4-dimethyl substitution make it a valuable intermediate in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(3R)-1-benzyl-4,4-dimethylpyrrolidin-3-ol |

InChI |

InChI=1S/C13H19NO/c1-13(2)10-14(9-12(13)15)8-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3/t12-/m0/s1 |

InChI Key |

CLPRUSDTBLKDJO-LBPRGKRZSA-N |

Isomeric SMILES |

CC1(CN(C[C@@H]1O)CC2=CC=CC=C2)C |

Canonical SMILES |

CC1(CN(CC1O)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in the Pyrrolidine Family

a. (S)-1-Benzyl-3-pyrrolidinol (CAS: 101385-90-4)

- Structural Differences : Lacks the 4,4-dimethyl groups and has an S-configuration at C3.

- The stereochemical difference (S vs. R) may influence enantioselectivity in catalysis or binding affinity in biological systems .

b. 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid

- Functional Group Variation : Replaces the hydroxyl group with a carboxylic acid.

- Properties : The carboxylic acid group enhances polarity and acidity (pKa ~4-5), making it more water-soluble than the hydroxyl analog. This derivative is sold at $998/g (97% purity), indicating high synthetic value .

c. (R)-1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid (CAS: 2382361-34-2)

- Ring Size and Substituents : A piperidine (6-membered ring) with difluoro groups at C4.

- Comparison : The larger ring size reduces ring strain compared to pyrrolidine (5-membered). Fluorine substituents increase electronegativity and metabolic stability, which is advantageous in drug design .

Functional Group and Steric Effects

- Steric Effects: The 4,4-dimethyl groups in the target compound hinder axial attack in reactions, favoring equatorial product formation. This contrasts with non-dimethyl analogs like (S)-1-benzyl-3-pyrrolidinol, which exhibit faster reaction kinetics .

- Thermal Stability : Dimethyl-substituted pyrrolidines generally exhibit higher thermal stability due to reduced ring puckering, as seen in related piperidine derivatives .

Preparation Methods

Ring-Closing Strategies for Pyrrolidine Formation

The pyrrolidine core of (R)-1-benzyl-4,4-dimethylpyrrolidin-3-ol is often assembled via cyclization reactions. A common approach involves intramolecular nucleophilic substitution or reductive amination. For example, 1-benzyl-3-hydroxy-4,4-dimethylpyrrolidine can be synthesized by treating a linear precursor such as 1-benzyl-3-aminobutane-1,4-diol with a dehydrating agent. In one protocol, the diol undergoes acid-catalyzed cyclization in toluene at 110°C, yielding the pyrrolidine ring with concomitant hydroxyl group retention .

Key challenges in this route include regioselectivity and avoiding racemization. The use of chiral catalysts, such as (+)-diethyl tartrate, during cyclization has been reported to enhance enantiomeric excess (ee) to >90% . However, yields remain moderate (50–65%) due to competing side reactions like over-dehydration .

Asymmetric Alkylation for Stereochemical Control

Introducing the benzyl and dimethyl groups with precise stereochemistry requires asymmetric alkylation techniques. A patented method employs a chiral auxiliary derived from (R)-phenylglycine to direct the alkylation of a pyrrolidinone intermediate . The auxiliary is attached to the nitrogen atom, enabling stereoselective benzylation via Grignard reagents (e.g., benzylmagnesium chloride). Subsequent quenching with dimethylzinc installs the 4,4-dimethyl groups, achieving an ee of 85–88% .

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) at −78°C

-

Workup: Aqueous HCl extraction followed by silica gel chromatography

This method’s limitation lies in the multi-step synthesis of the chiral auxiliary, which increases production costs.

Reductive Amination of Ketone Precursors

Reductive amination offers a streamlined route to the target compound. A ketone precursor, 4,4-dimethylpyrrolidin-3-one , is reacted with benzylamine under hydrogenation conditions. Using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas (1 atm), the imine intermediate is reduced to the amine, yielding the desired product .

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 25°C | 72% yield |

| Catalyst Loading | 5 wt% Pd/C | 68% yield |

| Solvent | Methanol | 75% yield |

Stereoselectivity is achieved by employing (R)-BINAP as a chiral ligand, which elevates ee to 94% . However, scalability is hindered by the high cost of BINAP.

Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, enzymatic resolution offers an alternative. Racemic 1-benzyl-4,4-dimethylpyrrolidin-3-ol is treated with lipase PS-30 in vinyl acetate, selectively acetylating the (S)-enantiomer. The unreacted (R)-enantiomer is then isolated via column chromatography, achieving >99% ee .

Key Metrics:

-

Enzyme Loading: 20 mg/mmol substrate

-

Reaction Time: 48 hours

-

Isolated Yield: 40–45%

While effective, this method sacrifices yield for enantiopurity, making it less viable for industrial-scale production.

Grignard reagents facilitate the direct introduction of the benzyl group. A piperidine derivative, 4,4-dimethylpyrrolidin-3-ol , is treated with benzylmagnesium bromide in THF under reflux. The reaction proceeds via nucleophilic attack at the nitrogen, followed by workup with ammonium chloride to yield the product .

Typical Procedure:

-

Dissolve 4,4-dimethylpyrrolidin-3-ol (10 mmol) in THF.

-

Add benzylmagnesium bromide (12 mmol) dropwise at 0°C.

-

Reflux for 6 hours, then quench with NH4Cl.

-

Extract with ethyl acetate and concentrate.

This method affords a 70% yield but requires rigorous exclusion of moisture to prevent reagent decomposition .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency and practicality of major methods:

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Reductive Amination | 75 | 94 | High | Moderate |

| Asymmetric Alkylation | 65 | 88 | Very High | Low |

| Enzymatic Resolution | 45 | >99 | Medium | Low |

| Grignard Alkylation | 70 | Racemic | Low | High |

Reductive amination strikes the best balance between yield and enantioselectivity, whereas Grignard alkylation is optimal for non-chiral applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (R)-1-Benzyl-4,4-dimethylpyrrolidin-3-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted pyrrolidine precursors, with benzyl group introduction via alkylation or reductive amination. Key steps include controlling temperature (e.g., reflux in ethanol or THF) and using chiral catalysts or resolving agents to achieve the (R)-configuration. Optimization focuses on solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios of reagents like NaBH4 for selective reductions . Purity is monitored via HPLC or chiral GC, with yields improved by iterative solvent extraction (e.g., ethyl acetate/water) .

Q. What spectroscopic techniques are critical for structural elucidation, and how are data interpreted?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents (e.g., benzyl protons at δ 7.2–7.4 ppm, pyrrolidine methyl groups at δ 1.2–1.4 ppm). NOESY confirms stereochemistry by correlating spatial proximity of the benzyl group and hydroxyl proton .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 219.3 g/mol for C14H21NO) and fragments (e.g., loss of benzyl group at m/z 106) .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or neurotransmitter receptors (e.g., dopamine D2) using fluorogenic substrates. IC50 values are calculated via dose-response curves .

- Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cell lines, with IC50 thresholds <10 µM indicating therapeutic potential .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% ee for the (R)-enantiomer?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst in asymmetric hydrogenation. Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

- Kinetic Resolution : Lipase-mediated transesterification (e.g., CAL-B) selectively modifies one enantiomer, achieving >95% ee. Reaction progress is tracked by polarimetry .

Q. How can contradictions in crystallographic and computational data regarding hydrogen-bonding networks be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray diffraction (e.g., SHELX-refined structures) with DFT calculations (B3LYP/6-311+G(d,p)) to map hydrogen bonds. Discrepancies in bond angles (e.g., N–C–C–O torsion angles) are resolved using Rietveld refinement .

- Dynamic NMR : Probe temperature-dependent chemical shifts to identify labile hydrogen bonds .

Q. What strategies improve metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Acetylate the hydroxyl group to reduce first-pass metabolism. Hydrolysis rates in simulated gastric fluid (pH 1.2) are measured via LC-MS .

- CYP450 Inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) in hepatocyte models to identify metabolic pathways .

Q. How do substituent modifications (e.g., methyl vs. benzyl groups) impact structure-activity relationships (SAR)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.